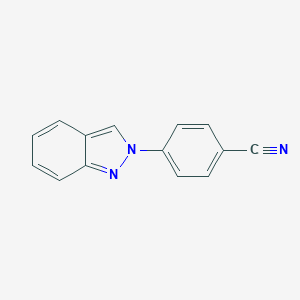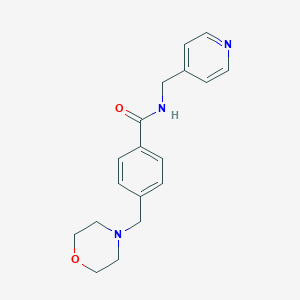![molecular formula C19H21NO3 B258554 Isopropyl 4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B258554.png)
Isopropyl 4-[(3-phenylpropanoyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl 4-[(3-phenylpropanoyl)amino]benzoate, also known as IPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the benzamide class of compounds and is synthesized through a multi-step process.
作用机制
The mechanism of action of Isopropyl 4-[(3-phenylpropanoyl)amino]benzoate involves its ability to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is an important enzyme that plays a role in gene expression and regulation. By inhibiting the activity of HDAC, Isopropyl 4-[(3-phenylpropanoyl)amino]benzoate can modulate the expression of genes involved in various cellular processes.
Biochemical and Physiological Effects:
Isopropyl 4-[(3-phenylpropanoyl)amino]benzoate has been shown to have a number of biochemical and physiological effects. In particular, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects and to reduce pain in animal models.
实验室实验的优点和局限性
One of the advantages of Isopropyl 4-[(3-phenylpropanoyl)amino]benzoate for lab experiments is its ability to selectively target cancer cells while leaving healthy cells unaffected. This makes it a promising candidate for cancer therapy. However, one limitation of Isopropyl 4-[(3-phenylpropanoyl)amino]benzoate is its low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for research on Isopropyl 4-[(3-phenylpropanoyl)amino]benzoate. One area of interest is the development of new methods for synthesizing the compound that are more efficient and cost-effective. Another area of interest is the exploration of its potential applications in other disease areas, such as neurodegenerative diseases. Additionally, further research is needed to better understand the mechanism of action of Isopropyl 4-[(3-phenylpropanoyl)amino]benzoate and its effects on gene expression and regulation.
合成方法
The synthesis of Isopropyl 4-[(3-phenylpropanoyl)amino]benzoate involves the reaction of 4-aminobenzoic acid with isopropyl chloroformate, followed by the reaction of the resulting intermediate with 3-phenylpropanoyl chloride. The final product is obtained through the reaction of the intermediate with sodium hydroxide.
科学研究应用
Isopropyl 4-[(3-phenylpropanoyl)amino]benzoate has been the subject of extensive scientific research due to its potential applications in the treatment of various diseases and conditions. Some of the areas where Isopropyl 4-[(3-phenylpropanoyl)amino]benzoate has been studied include cancer, inflammation, and pain management.
属性
产品名称 |
Isopropyl 4-[(3-phenylpropanoyl)amino]benzoate |
|---|---|
分子式 |
C19H21NO3 |
分子量 |
311.4 g/mol |
IUPAC 名称 |
propan-2-yl 4-(3-phenylpropanoylamino)benzoate |
InChI |
InChI=1S/C19H21NO3/c1-14(2)23-19(22)16-9-11-17(12-10-16)20-18(21)13-8-15-6-4-3-5-7-15/h3-7,9-12,14H,8,13H2,1-2H3,(H,20,21) |
InChI 键 |
OGZDAZWYLREZGK-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 |
规范 SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(4-methylphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258478.png)
![2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258479.png)
![N-[4-(piperidinosulfonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B258480.png)

![N-[3-chloro-5-methoxy-4-(2-propynyloxy)benzyl]-N-(2-chlorophenyl)amine](/img/structure/B258484.png)

![N-(3,5-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B258487.png)

![N-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B258489.png)
![N-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B258491.png)

![2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylpropanamide](/img/structure/B258499.png)
![N-(5-chloro-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B258500.png)